![molecular formula C17H17N3O B3306355 3-(2-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine CAS No. 926258-08-4](/img/structure/B3306355.png)
3-(2-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine
Overview
Description
3-(2-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine, also known as MPMP, is a pyrazole derivative that has gained significant attention in recent years due to its potential applications in scientific research. MPMP has been shown to have various biochemical and physiological effects, which make it a promising compound for use in laboratory experiments.
Scientific Research Applications
Synthesis and Characterization
3-(2-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine and its derivatives are primarily involved in the synthesis and characterization of new chemical entities. Such compounds are synthesized through reactions involving hydrazine hydrate in ethanol or direct reductive amination, leading to the production of novel pyrazole and pyrazolopyrimidine derivatives. The synthesized compounds are characterized using various spectroscopic techniques (IR, MS, NMR) to establish their structures. This process is essential for developing new materials with potential applications in various fields, including pharmaceuticals and materials science (Hassan, Hafez, & Osman, 2014).
Cytotoxicity and Biological Activities
The cytotoxicity and biological activities of pyrazole derivatives are explored through in vitro studies. These compounds exhibit potential anticancer properties by demonstrating significant cytotoxic activity against specific cancer cell lines. For instance, some newly synthesized 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been screened for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating their potential as anticancer agents. Such studies are crucial for identifying new therapeutic agents (Hassan, Hafez, & Osman, 2014).
Antimicrobial Activity
Research on this compound derivatives also extends to evaluating their antimicrobial properties. Novel Schiff bases synthesized from these compounds are tested for their in vitro antimicrobial activity, showcasing effectiveness against various bacterial and fungal strains. This highlights the potential of such derivatives in developing new antimicrobial agents to combat infectious diseases (Puthran et al., 2019).
Corrosion Inhibition
Additionally, derivatives of this compound demonstrate utility as corrosion inhibitors for metals in acidic media. Their efficacy in preventing corrosion of pure iron in HCl solution has been studied, suggesting their application in protecting metals from corrosive environments. Such compounds adhere to the metal surface, forming a protective layer that significantly reduces the rate of corrosion (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).
properties
IUPAC Name |
5-(2-methoxyphenyl)-2-(4-methylphenyl)pyrazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-12-7-9-13(10-8-12)20-17(18)11-15(19-20)14-5-3-4-6-16(14)21-2/h3-11H,18H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMOELBNNICWNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=CC=C3OC)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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